

# Comparative Analysis of FRC Climbing Mechanisms: A Guide for Robotics Engineers

Author: BenchChem Technical Support Team. Date: December 2025

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For robotics teams participating in the FIRST Robotics Competition (FRC), the end-game climbing challenge often represents a critical opportunity for scoring significant points. The selection of a robust and reliable climbing mechanism is therefore a key strategic decision. This guide provides a comparative analysis of the AndyMark **AM-4668** "Climber in a Box" and other commercially available and custom-built alternatives, focusing on their validated and implied weight capacities.

## **Implied Weight Capacity of AM-4668**

The AndyMark **AM-4668** is a popular off-the-shelf solution for FRC climbing challenges. While a specific quantitative weight capacity is not listed, the product is marketed as having been "battle-tested with hundreds of climbs on a full-weight FRC Robot without failures."[1] According to the FRC game manual, the maximum weight of a robot is 125 lbs (~56.7 kg).[2][3] [4][5] This establishes a de facto validated weight capacity of at least 125 lbs for the **AM-4668** under competition conditions.

## **Comparison of Climbing Mechanisms**

To provide a clear overview, the following table summarizes the key characteristics of the **AM-4668** and its common alternatives.



Product/System	Туре	Listed/Implied Weight Capacity	Key Features & Notes
AndyMark AM-4668 "Climber in a Box"	Telescoping Tube Kit	Implied: ≥ 125 lbs	Pre-engineered kit with all necessary hardware. Designed for ease of assembly and integration.
The Thrifty Bot Telescoping Tube Kit	Telescoping Tube Kit	Not specified; described as "lightweight"[5]	Aims to be a cost- effective and lightweight alternative. Requires user to source some components.
REV Robotics 1" Lift Kit	Extrusion-based Elevator Kit	Rated for 250 lbs, but limited by other factors[6]	Highly configurable system. The actual capacity depends on the gearbox, motor, and overall construction.
Custom Pneumatic Climber	Pneumatic Actuator System	Dependent on design (cylinder bore, pressure)	Can be very fast and powerful. Weight capacity is calculated based on the number and size of pneumatic cylinders and the operating pressure.[3]
Custom Motor-Driven Climber	Motor, Gearbox, and Winch System	Dependent on design (motor, gear ratio)	Offers precise control. Weight capacity is determined by the torque output of the motor and the gear reduction.[2]



## Experimental Protocol for Weight Capacity Validation

To empirically validate the weight capacity of any climbing mechanism, a structured and repeatable experimental protocol is essential. The following methodology can be adapted for various climber designs.

Objective: To determine the maximum static load a climbing mechanism can support without failure or significant deformation.

#### Materials:

- Fully assembled climbing mechanism integrated into a representative robot chassis or a rigid test fixture.
- Calibrated weights in incremental denominations (e.g., 5 lbs, 10 lbs, 25 lbs).
- A secure mounting structure capable of supporting the test apparatus and applied loads.
- High-resolution camera for recording the experiment.
- Calipers and rulers for measuring deflection.

#### Procedure:

- Initial Setup: Securely mount the base of the climber to the test fixture. Extend the climber to its full operational height.
- Initial Load Application: Begin by hanging a weight significantly lower than the expected capacity (e.g., 50 lbs) from the climber's hook or lifting point.
- Hold Time: Maintain the initial load for a period of 60 seconds.
- Inspection: After the hold time, inspect the entire mechanism for any signs of bending, cracking, or fastener failure. Measure and record any deflection from the unloaded state.
- Incremental Loading: Increase the load in controlled increments (e.g., 10-20 lbs).

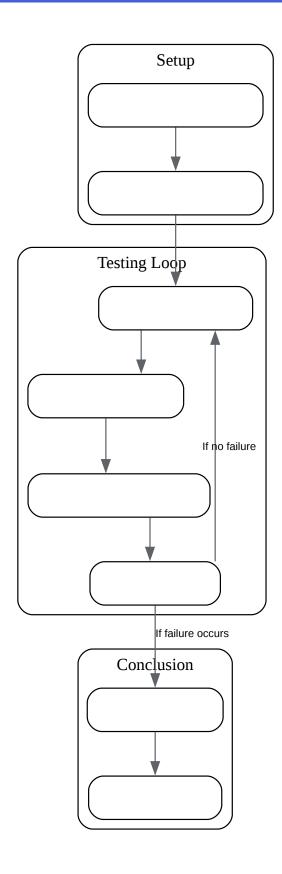






- Repeat Hold and Inspection: Repeat steps 3 and 4 for each new weight increment.
- Failure Point Determination: Continue incrementally adding weight until a failure occurs or a predetermined maximum load is reached. Failure is defined as any permanent deformation, breakage of a component, or the inability to maintain the load at the fully extended position.
- Data Recording: Meticulously record the weight at which failure occurred and the nature of the failure. Photographic and video evidence should be captured throughout the process.





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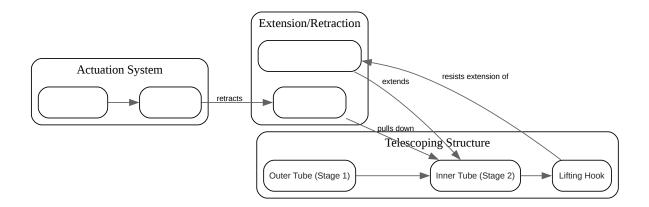
Experimental workflow for climber weight capacity validation.



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## **Understanding Telescoping Climber Mechanics**

The majority of commercially available climbing solutions, including the **AM-4668**, utilize a telescoping tube design. The successful operation of such a system relies on the interplay of several key components.



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Component relationships in a telescoping climbing system.

### Conclusion

The AndyMark **AM-4668** provides a reliable climbing solution for FRC teams with an implied weight capacity sufficient for a fully loaded competition robot. While alternatives from companies like REV Robotics and The Thrifty Bot offer greater design flexibility and potential cost savings, their weight capacities are either less explicitly defined or dependent on the overall implementation. For teams considering custom-built climbers, a thorough understanding of mechanical design principles and rigorous testing are paramount to ensure a safe and effective mechanism. The provided experimental protocol offers a framework for such validation, enabling teams to make data-driven decisions in their pursuit of competitive excellence.



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